

a-Bag Cell Peptide (1-7) CAS registry number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *a-Bag Cell Peptide (1-7)*

Cat. No.: *B12391480*

[Get Quote](#)

An In-Depth Technical Guide to α -Bag Cell Peptide (1-7)

CAS Registry Number: 87549-54-0

Introduction

α -Bag Cell Peptide (1-7) (α -BCP(1-7)) is a neuropeptide fragment derived from the N-terminus of the larger α -Bag Cell Peptide. It plays a significant role as a neurotransmitter in the marine mollusk *Aplysia*. This peptide is known for its inhibitory effects on specific neurons and its involvement in the modulation of the neuroendocrine bag cells, which control egg-laying behavior. This guide provides a comprehensive overview of α -BCP(1-7), including its chemical properties, biological activity, and the experimental methodologies used to study its function.

Chemical and Physical Properties

Property	Value	Reference
CAS Registry Number	87549-54-0	[1]
Molecular Formula	C44H67N13O9	
Molecular Weight	922.08 g/mol	
Amino Acid Sequence	Ala-Pro-Arg-Leu-Arg-Phe-Tyr	[1]
One-Letter Sequence	APRLRFY	

Biological Activity and Significance

α -BCP(1-7) is a potent neuromodulator in the abdominal ganglion of Aplysia. Its primary recognized function is the inhibition of the left upper quadrant (LUQ) neurons.[\[1\]](#)[\[2\]](#) The peptide is generated through the proteolytic processing of a larger precursor protein that also encodes for other neuroactive peptides, including the egg-laying hormone (ELH).[\[3\]](#) This co-localization and differential processing allow for a complex and nuanced regulation of neuronal circuits.

Quantitative Biological Data

The bioactivity of α -BCP(1-7) has been quantified by comparing its inhibitory potency on LUQ neurons to its parent peptide, α -BCP(1-9).

Peptide	Relative Potency (Inhibition of LUQ Neurons)	Reference
α -BCP(1-9)	1x	[3] [4]
α -BCP(1-8)	30x	[3]
α -BCP(1-7)	10x	[3] [4]

Experimental Protocols

The study of α -BCP(1-7) involves a variety of sophisticated experimental techniques in neurobiology and biochemistry. Below are detailed methodologies for key experiments.

Intracellular Recording from Aplysia Neurons

This protocol is fundamental for assessing the electrophysiological effects of α -BCP(1-7) on target neurons.

Objective: To measure changes in membrane potential and conductance of LUQ neurons in response to the application of α -BCP(1-7).

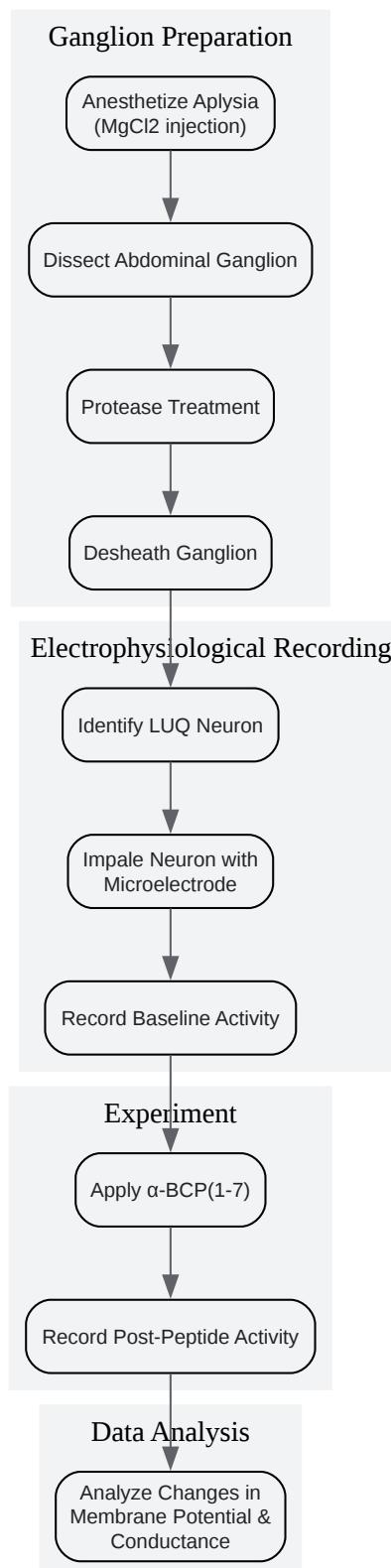
Methodology:

- **Ganglion Preparation:**
 - Anesthetize an *Aplysia californica* by injecting an isotonic MgCl₂ solution.[\[5\]](#)

- Dissect the abdominal ganglion and transfer it to a recording chamber containing artificial seawater (ASW).[\[5\]](#)
- Treat the ganglion with a protease solution to soften the connective tissue sheath, followed by careful desheathing to expose the neurons.[\[5\]](#)
- Electrophysiological Recording:
 - Identify the target LUQ neurons (e.g., L2, L3, L4, L6) based on their size and location within the ganglion.
 - Using a micromanipulator, impale a target neuron with a glass microelectrode filled with a conductive solution (e.g., 3 M KCl).[\[5\]](#)
 - Record the resting membrane potential and spontaneous activity using a suitable intracellular amplifier and data acquisition system.[\[5\]](#)
- Peptide Application:
 - Prepare a stock solution of synthetic α -BCP(1-7) in ASW.
 - Apply the peptide to the ganglion via bath perfusion or pressure ejection from a micropipette positioned near the target neuron.
 - Record the resulting changes in the neuron's membrane potential and input resistance. Hyperpolarization and a decrease in input resistance are indicative of an inhibitory response.[\[2\]](#)

Adenylate Cyclase Activity Assay

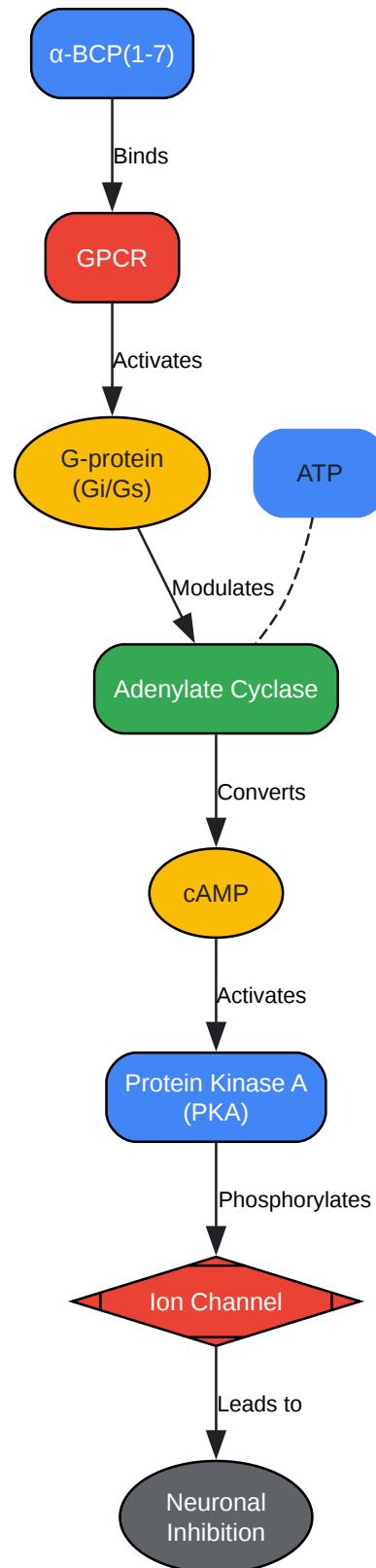
This biochemical assay is used to determine the effect of α -BCP(1-7) on the activity of adenylate cyclase, a key enzyme in second messenger signaling.


Objective: To measure the production of cyclic AMP (cAMP) in response to α -BCP(1-7) in neuronal tissue homogenates.

Methodology:

- Membrane Preparation:
 - Dissect abdominal ganglia from several Aplysia.
 - Homogenize the tissue in a cold buffer solution.
 - Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Enzymatic Reaction:
 - Prepare reaction tubes containing the membrane preparation, ATP (the substrate for adenylate cyclase), MgCl₂ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
 - Add varying concentrations of α -BCP(1-7) to the experimental tubes. Include control tubes with no peptide and tubes with known activators (e.g., forskolin) and inhibitors of adenylate cyclase.
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period. [6][7]
- cAMP Quantification:
 - Stop the reaction by adding a solution like trichloroacetic acid or by boiling.[6]
 - Separate the newly synthesized cAMP from the unreacted ATP using column chromatography (e.g., Dowex and alumina columns).[6]
 - Quantify the amount of cAMP produced using a competitive binding assay with a radiolabeled cAMP tracer or a commercially available ELISA or chemiluminescent immunoassay kit.[7]

Visualizations


Experimental Workflow for Electrophysiological Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the electrophysiological effects of α -BCP(1-7).

Signaling Pathway of α -Bag Cell Peptide (1-7)

[Click to download full resolution via product page](#)

Caption: Proposed signaling cascade for α -BCP(1-7) in Aplysia neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [jneurosci.org](https://www.jneurosci.org) [jneurosci.org]
- 3. The bag cells of Aplysia as a multitransmitter system: identification of alpha bag cell peptide as a second neurotransmitter - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 4. Neuropeptide Function: The Invertebrate Contribution | Annual Reviews [\[annualreviews.org\]](https://www.annualreviews.org)
- 5. Aplysia Ganglia Preparation for Electrophysiological and Molecular Analyses of Single Neurons - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/)
- 6. [pnas.org](https://www.pnas.org) [pnas.org]
- 7. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- To cite this document: BenchChem. [α -Bag Cell Peptide (1-7) CAS registry number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12391480#a-bag-cell-peptide-1-7-cas-registry-number\]](https://www.benchchem.com/product/b12391480#a-bag-cell-peptide-1-7-cas-registry-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com